molecular formula C17H15Cl3N4O3S B11707616 3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide

3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11707616
M. Wt: 461.7 g/mol
InChI Key: WWFMIVAGFIPVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C18H17Cl3N4O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Chlorination: Addition of trichloro groups to the ethyl chain.

    Carbamothioylation: Incorporation of the carbamothioyl group through a reaction with 3-methylphenyl isothiocyanate.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the trichloro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The trichloro and carbamothioyl groups may also contribute to its activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(2,2,2-trichloro-1-{[(4-toluidinocarbothioyl]amino}ethyl)benzamide
  • 3-nitro-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbamothioyl]amino}ethyl)benzamide
  • 3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

Uniqueness

3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to the presence of the 3-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15Cl3N4O3S

Molecular Weight

461.7 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3N4O3S/c1-10-4-2-6-12(8-10)21-16(28)23-15(17(18,19)20)22-14(25)11-5-3-7-13(9-11)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,28)

InChI Key

WWFMIVAGFIPVOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.